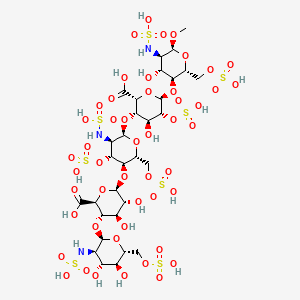
2-Fluoro-6-methoxyisonicotinic acid
Vue d'ensemble
Description
“2-Fluoro-6-methoxyisonicotinic acid” is a chemical compound with the molecular formula C7H6FNO3 . It is not intended for human or veterinary use and is used only for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a molecular formula C7H6FNO3 . The molecular weight of the compound is 171.13 .
Applications De Recherche Scientifique
Synthesis and Metallation
One notable application of 2-methoxyisonicotinic acid derivatives is in the synthesis and metallation of picolinic and isonicotinic acids. The transformation of these acids into 2, 3, 4-trisubstituted pyridines has been described, highlighting a method for preparing C3-alkylated derivatives which can be converted into corresponding pyridones (Epsztajn et al., 1989).
Fluorescence Applications
The compound 6-Methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, showcases the potential of methoxyisonicotinic acid derivatives in fluorescence applications. This novel fluorophore exhibits strong fluorescence in a wide pH range, making it suitable for biomedical analysis. Its stability against light and heat, along with its strong fluorescence across a broad pH spectrum, underscores its utility in fluorescent labeling and other analytical applications (Hirano et al., 2004).
Biomedical Analysis
Further emphasizing the role of methoxyisonicotinic acid derivatives in biomedical analysis, 2-Bromoacetyl-6-methoxynaphthalene has been utilized as a fluorogenic labeling reagent in the high-performance liquid chromatography (HPLC) separation of biologically active carboxylic acids. This demonstrates its practical application in the determination of compounds like valproic acid and chenodeoxycholic acid in pharmaceutical formulations (Gatti et al., 1992).
Antitumor Activity
In the realm of medicinal chemistry, fluoro-, methoxyl-, and amino-substituted isoflavones, structurally similar to methoxyisonicotinic acid derivatives, have been synthesized as potential antitumor agents. These compounds were found to have low micromolar GI50 values in various human cancer cell lines, indicating their significant potential in cancer treatment (Vasselin et al., 2006).
Synthesis of Fluorinated Heterocyclic Compounds
Methoxyisonicotinic acid derivatives also play a role in the synthesis of fluorinated heterocyclic compounds. The use of 2-fluoro-3-methoxyacrylic acid and its acyl chloride variant has been effective in synthesizing fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones, demonstrating the versatility of these compounds in chemical synthesis (Shi et al., 1996).
Biocatalytic Synthesis
An innovative approach in the field of biocatalysis involves the synthesis of 2-fluoro-3-hydroxypropionic acid, demonstrating the crossing of synthetic and natural compounds for new biosynthetic strategies. This highlights the potential of using fluorinated compounds in diverse applications, including the synthesis of other fluorides and biopolymers (Liu et al., 2022).
Propriétés
IUPAC Name |
2-fluoro-6-methoxypyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-6-3-4(7(10)11)2-5(8)9-6/h2-3H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBXOAFYHPUJCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401255276 | |
| Record name | 2-Fluoro-6-methoxy-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401255276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060806-66-7 | |
| Record name | 2-Fluoro-6-methoxy-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060806-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-6-methoxy-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401255276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-6-methoxypyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3-(2-Furyl)phenyl]ethanone](/img/structure/B3045322.png)
![{[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B3045323.png)









